molecular formula C23H20N2OS2 B2827923 4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291869-25-4

4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2827923
CAS No.: 1291869-25-4
M. Wt: 404.55
InChI Key: IEWYZPJEHHJMEL-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a central thiophene ring substituted with a 3-methylphenyl group at position 4, a 3-(methylsulfanyl)phenyl carboxamide moiety at position 2, and a 1H-pyrrole group at position 3. Thiophene carboxamides are of significant interest in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

4-(3-methylphenyl)-N-(3-methylsulfanylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS2/c1-16-7-5-8-17(13-16)20-15-28-22(21(20)25-11-3-4-12-25)23(26)24-18-9-6-10-19(14-18)27-2/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWYZPJEHHJMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrole ring: This step often involves the reaction of the thiophene derivative with a pyrrole precursor in the presence of a catalyst.

    Attachment of phenyl groups: The phenyl groups with methyl and methylsulfanyl substituents are introduced through electrophilic aromatic substitution reactions.

    Formation of the carboxamide group: This is typically achieved by reacting the intermediate compound with an amine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the phenyl or thiophene rings are replaced by other functional groups.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, leading to the formation of larger, more complex molecules.

Common reagents and conditions used in these reactions include catalysts (e.g., palladium, copper), solvents (e.g., dichloromethane, ethanol), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent or drug candidate.

    Industry: It may be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Drug Development

Several thiophene carboxamides are explored as kinase inhibitors. For instance:

  • GDC-0834 : A tetrahydrobenzo[b]thiophene-2-carboxamide with BTK inhibitory activity, highlighting the pharmacophoric importance of the carboxamide-thiophene core .
  • Ibrutinib : Though lacking a thiophene moiety, it shares carboxamide functionality, underscoring the role of hydrogen-bonding motifs in target binding .

The target compound’s methylsulfanyl group may enhance hydrophobic interactions with kinase ATP pockets, while the pyrrole substituent could mimic heteroaromatic motifs in clinical inhibitors like Dasatinib .

Spectroscopic Characteristics

Infrared (IR) spectroscopy of analogs reveals key functional groups:

  • C=O stretches : Observed at ~1650–1680 cm⁻¹ in T-IV-B to T-IV-I, consistent with carboxamide carbonyls .
  • N–H stretches: Appear at ~3200–3300 cm⁻¹ in non-acylated derivatives .
  • S–C vibrations : Methylsulfanyl groups in the target compound may exhibit C–S stretches near 650–700 cm⁻¹, as seen in sulfur-containing analogs .

Data Table: Comparative Analysis of Thiophene-2-Carboxamide Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Key IR Features
T-IV-B 3-p-Tolylacryloyl 74 132 N–H, C=O, C=C, CH₃
T-IV-H 3-(2-Nitrophenyl)acryloyl 63 Not reported NO₂, C=O, CH=CH
Example 62 () Fluorinated chromenone, pyrazolopyrimidine 46 227–230 C=O (ester), C–F stretches
Target Compound 3-Methylphenyl, methylsulfanyl, pyrrole Not reported Not reported Predicted: C=O, C–S, N–H (pyrrole)

Biological Activity

4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest due to its potential pharmacological activities. This article aims to review the biological activities associated with this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties.

Antitumor Activity

Research has indicated that derivatives of thiophene and pyrrole compounds often exhibit significant antitumor properties. The specific compound has been evaluated for its effects on various cancer cell lines.

Case Studies

  • Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 cell lines, the compound demonstrated cytotoxic effects, with IC50 values indicating notable potency against these cancer types. The study also explored synergistic effects when combined with doxorubicin, enhancing overall efficacy .
  • Mechanistic Insights : The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth, particularly those related to BRAF(V600E) and EGFR. These pathways are critical in many cancers, suggesting that this compound could serve as a lead in developing new cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been investigated through various in vitro assays.

Key Findings

  • Inhibition of Pro-inflammatory Cytokines : The compound has shown promise in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may modulate immune responses effectively .
  • Mechanism of Action : The anti-inflammatory activity is hypothesized to be mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammation and immune response regulation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

Research Outcomes

  • Broad-Spectrum Activity : Preliminary studies indicate that the compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) suggest that it may be a candidate for further development as an antimicrobial agent .
  • Fungal Inhibition : In addition to bacterial activity, the compound has shown inhibitory effects against certain fungal pathogens, indicating its potential utility in treating fungal infections as well .

Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant cytotoxicity against breast cancer cells; synergistic effects with doxorubicin
Anti-inflammatoryReduction in pro-inflammatory cytokines; inhibition of NF-kB pathway
AntimicrobialBroad-spectrum antibacterial activity; antifungal properties observed

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